1-O-all-trans-4-oxoretinoyl-beta-glucuronic acid
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Overview
Description
1-O-(4-oxoretinoyl)-beta-D-glucuronic acid is a ketoretinoic glucuronide obtained by the glycosylation of the carboxy group of all-trans-4-oxoretinoic acid with beta-glucuronic acid. It is a ketoretinoic acid glucuronide, a beta-D-glucosiduronic acid and an enone. It derives from an all-trans-4-oxoretinoic acid. It is a conjugate acid of a 1-O-(4-oxoretinoyl)-beta-D-glucuronate.
Scientific Research Applications
Metabolic Pathways and Enzymatic Activities
- Enzymatic Formation and pH Effects : The formation of all-trans retinoyl-β-glucuronide, including 1-O-all-trans-4-oxoretinoyl-beta-glucuronic acid, involves enzymic transfer by microsomal UDPGA-glucuronosyltransferases (UGTs), with maximal activity observed in the physiologic pH range. This process is differentially regulated across several organs, including the liver, kidney, and testes (Genchi et al., 1998).
Synthesis and Characterization
- Chemical Synthesis : All-trans retinoyl fluoride has been used to synthesize retinoyl beta-glucuronide, characterized by various spectroscopic methods, revealing insights into its structural and chemical properties (Barua & Olson, 1985).
Biological Activity and Metabolism
- Biosynthesis and Biological Activity : All-trans-retinoic acid is metabolized to retinoyl-β-glucuronide, a biologically active metabolite, via the action of UDP-glucuronosyltransferase. This process is particularly active in the liver and is influenced by vitamin A levels, suggesting a functional importance for this metabolite (Miller & DeLuca, 1986).
Toxicological Studies
- Safety and Toxicity Evaluation : Studies on lambs have shown that repeated intravenous doses of all-trans-retinoyl beta-D-glucuronide do not cause gross or acute toxicity. However, its efficacy in treating bacterial bronchopneumonia in this model was limited, indicating the need for further research on its therapeutic applications (Gallup et al., 2002).
Pharmacological Implications
- Differentiation and Proliferation Effects : Retinoyl beta-D-glucuronide, as a metabolite of vitamin A, has demonstrated the capability to inhibit proliferation and induce differentiation in certain cell lines, suggesting potential applications in antineoplastic therapy (Zile et al., 1987).
Properties
Molecular Formula |
C26H34O9 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H34O9/c1-14(9-10-17-16(3)18(27)11-12-26(17,4)5)7-6-8-15(2)13-19(28)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h6-10,13,20-23,25,29-31H,11-12H2,1-5H3,(H,32,33)/b8-6+,10-9+,14-7+,15-13+/t20-,21-,22+,23-,25+/m0/s1 |
InChI Key |
SIKFAVWPHMSCBL-QKLNHPSXSA-N |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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